molecular formula C27H29ClN2O2 B027202 N-Didesmethyl Loperamide CAS No. 66164-06-5

N-Didesmethyl Loperamide

Cat. No. B027202
Key on ui cas rn: 66164-06-5
M. Wt: 449.0 g/mol
InChI Key: PXJHDOGGBLQFRX-UHFFFAOYSA-N
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Patent
US07989630B2

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[11CH3][NH:2][C:3]([C:5]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][C:11]([OH:21])([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:4].[OH-].[K+]>CC(O)(C)C>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:11]2([OH:21])[CH2:10][CH2:9][N:8]([CH2:7][CH2:6][C:5]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:3]([NH2:2])=[O:4])[CH2:13][CH2:12]2)=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCN(CC1)CCC(C(=O)N)(C1=CC=CC=C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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